Dclk1-IN-4
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Overview
Description
Preparation Methods
The synthesis of Dclk1-IN-4 involves multiple steps, including the preparation of benzopyrimido-diazipinone scaffolds . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and stability of the compound .
Chemical Reactions Analysis
Dclk1-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dclk1-IN-4 has a wide range of scientific research applications. It is used in the study of cancer biology, particularly in understanding the role of DCLK1 in tumor growth and development . It is also used in neurobiology research to study the effects of DCLK1 on neurogenesis . Additionally, this compound is being explored for its potential therapeutic applications in treating various cancers and inflammatory diseases .
Mechanism of Action
Dclk1-IN-4 exerts its effects by binding to the kinase domain of DCLK1, inducing a conformational change in the ATP binding site . This binding inhibits the kinase activity of DCLK1, thereby preventing its role in cell growth and proliferation . The molecular targets and pathways involved include the NOTCH and WNT signaling pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H24N6O5 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H24N6O5/c1-29-17-7-5-4-6-15(17)23(34)30(2)18-13-25-24(28-22(18)29)27-16-9-8-14(12-19(16)35-3)26-20(31)10-11-21(32)33/h4-9,12-13H,10-11H2,1-3H3,(H,26,31)(H,32,33)(H,25,27,28) |
InChI Key |
QETPJCBGWLJJLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)NC(=O)CCC(=O)O)OC)C |
Origin of Product |
United States |
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